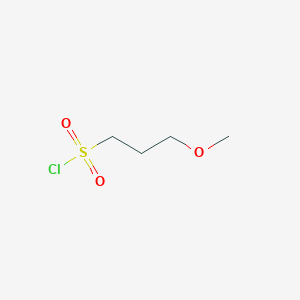

3-Methoxypropane-1-sulfonyl chloride

Descripción

3-Methoxypropane-1-sulfonyl chloride is an organic compound featuring a sulfonyl chloride group attached to a methoxy-terminated propyl chain. Its chemical properties are largely defined by the highly reactive sulfonyl chloride functional group, which makes it a versatile reagent for introducing the 3-methoxypropylsulfonyl moiety into a wide range of molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 64297-55-8 |

| Molecular Formula | C4H9ClO3S alchempharmtech.comuni.lu |

| Molecular Weight | 172.63 g/mol alchempharmtech.com |

| InChIKey | QERBKLODENVLBY-UHFFFAOYSA-N uni.lu |

| H-Bond Donor Count | 0 chemicalregister.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxypropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERBKLODENVLBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64297-55-8 | |

| Record name | 3-methoxypropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxypropane 1 Sulfonyl Chloride and Analogous Structures

Oxidative Chlorination Pathways

Oxidative chlorination represents a direct and common approach for the preparation of sulfonyl chlorides. These methods typically involve the oxidation of a reduced sulfur species, such as a thiol or disulfide, in the presence of a chloride source.

The direct conversion of thiols and their corresponding disulfides to sulfonyl chlorides is a highly efficient transformation. researchgate.net Modern methodologies focus on using mild and readily available reagents to achieve high yields under safe operating conditions.

One notable system employs hydrogen peroxide (H₂O₂) as a clean oxidant in the presence of zirconium tetrachloride (ZrCl₄). organic-chemistry.org This combination proves to be a very efficient reagent for the oxidative chlorination of a wide range of thiols and disulfides. researchgate.netorganic-chemistry.org The reactions are characterized by being extremely fast, often completing within minutes at room temperature, and affording the desired sulfonyl chlorides in excellent yields with high purity. researchgate.netorganic-chemistry.org The primary advantage of this method is the use of environmentally benign H₂O₂, which produces water as its only byproduct, and the avoidance of harsh or toxic reagents. organic-chemistry.org

Another solvent-free approach utilizes iodosobenzene (B1197198) in conjunction with hydrogen chloride-treated silica (B1680970) gel (HCl-silica gel). oup.com This solid-state method involves simply pulverizing the sulfide (B99878) or disulfide precursor with the reagents for a few minutes. oup.com It is particularly effective for sulfides with a benzylic C-S bond, converting them into the corresponding sulfonyl chlorides in high yields. oup.com The ease of manipulation and control over reagent stoichiometry are significant benefits of this solid-state procedure. oup.com

| Precursor Type | Reagent System | Key Advantages | Typical Yields |

| Thiols, Disulfides | H₂O₂ / ZrCl₄ | Very short reaction times, mild conditions, high purity, environmentally friendly. researchgate.netorganic-chemistry.org | Up to 98% organic-chemistry.org |

| Disulfides, Sulfides | Iodosobenzene / HCl-Silica Gel | Solvent-free, rapid (minutes), easy manipulation. oup.com | 89-98% oup.com |

| Thiols | H₂O₂ / SOCl₂ | Highly reactive, rapid (minutes), one-pot conversion to sulfonamides possible. organic-chemistry.org | Up to 97% organic-chemistry.org |

A robust and increasingly popular strategy for synthesizing alkanesulfonyl chlorides involves the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org These salts are readily and inexpensively prepared from the reaction of alkyl halides (or mesylates) with thiourea, making them attractive, odorless precursors that circumvent the use of volatile thiols. organic-chemistry.orgthieme-connect.com

Bleach-Mediated Synthesis: An environmentally friendly and economical method uses common household bleach (sodium hypochlorite (B82951), NaClO) as the oxidant. organic-chemistry.orgthieme-connect.com This procedure is considered green and worker-friendly, utilizing readily accessible reagents and avoiding the need for chromatographic purification. organic-chemistry.orgthieme-connect.com The S-alkyl isothiourea salt is treated with bleach and acid under controlled temperatures, leading to high yields of the corresponding sulfonyl chloride. organic-chemistry.org The process is scalable and versatile, accommodating a diverse range of substrates. organic-chemistry.org

N-Chlorosuccinimide (NCS)-Mediated Synthesis: Another powerful method employs N-chlorosuccinimide (NCS) for the chlorosulfonation. organic-chemistry.org This approach is lauded for its convenience and broad substrate compatibility, yielding structurally diverse sulfonyl chlorides in moderate to excellent yields under mild conditions. organic-chemistry.orgthieme-connect.comresearchgate.net A significant advantage of this protocol is its sustainability; the water-soluble byproduct, succinimide (B58015), can be recovered from the aqueous phase and conveniently recycled back into the starting reagent (NCS) using bleach. organic-chemistry.orgthieme-connect.com This makes the method particularly suitable for large-scale synthesis. organic-chemistry.orgresearchgate.net

| Reagent | Substrate | Conditions | Yield (%) |

| Bleach (NaClO) | S-(4-chlorobenzyl)isothiourea hydrochloride | CH₃CN, H₂O, HCl, 0-10 °C | 99% organic-chemistry.org |

| Bleach (NaClO) | S-octylisothiourea hydrochloride | CH₃CN, H₂O, HCl, 0-10 °C | 96% organic-chemistry.org |

| NCS | S-benzylisothiourea hydrochloride | CH₃CN, H₂O, HCl, 0-10 °C | 95% researchgate.net |

| NCS | S-(4-cyanobenzyl)isothiourea hydrochloride | CH₃CN, H₂O, HCl, 0-10 °C | 93% researchgate.net |

Functional Group Interconversion Strategies

Sulfonyl chlorides can also be synthesized by modifying existing sulfur-containing functional groups that are already at a higher oxidation state, such as sulfonic acids or sulfonamides.

The conversion of sulfonic acids or their salts into sulfonyl chlorides is a classical and direct functional group interconversion. Traditional methods often employ harsh chlorinating agents like phosphorus oxychloride. researchgate.net However, modern advancements have introduced milder and more efficient reagents.

One such reagent is 1,3,5-trichloro-2,4,6-triazaphosphaadamantane-2,4,6-trioxide (TAPC), which facilitates the conversion of sulfonic acids to sulfonyl chlorides under solvent-free conditions at room temperature. lookchem.com The reaction proceeds by grinding the sulfonic acid with TAPC, offering short reaction times, high efficiency, and easy product isolation. lookchem.comorganic-chemistry.org This method is compatible with various functional groups, including ethers and halides, and can be applied to aromatic, aliphatic, and cyclic sulfonic acids. lookchem.com

While sulfonamides are typically synthesized from sulfonyl chlorides, recent innovations have enabled the reverse transformation. This is particularly valuable for late-stage functionalization in complex molecule synthesis, where a robust sulfonamide group can be converted back into a highly reactive sulfonyl chloride. nih.gov

This conversion is achieved by using a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), as an activating reagent. nih.gov The reagent activates the otherwise poorly nucleophilic NH₂ group of a primary sulfonamide, enabling its transformation into a sulfonyl chloride. nih.gov The mild reaction conditions and high selectivity of this protocol allow it to tolerate a wide array of sensitive functional groups, making it a powerful tool for modifying complex, drug-like molecules. nih.gov

Metal-Mediated and Organometallic Approaches

Metal-mediated and organometallic reactions offer alternative pathways for constructing the sulfonyl chloride functional group, often with unique reactivity and substrate scope.

A prominent example is the Sandmeyer-type reaction, which converts anilines into sulfonyl chlorides. organic-chemistry.orgresearchgate.net In this copper-catalyzed process, an aniline (B41778) is first converted to a diazonium salt, which then reacts with a sulfur dioxide surrogate, such as the DABCO-SO₂ adduct (DABSO), in the presence of a copper catalyst and HCl to yield the aryl sulfonyl chloride. organic-chemistry.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions have also been developed. One such method involves the chlorosulfonylation of arylboronic acids with an aryl chlorosulfate (B8482658) derivative, providing access to arylsulfonyl chlorides under mild conditions. mit.edu More recently, organozinc reagents have been used in reactions with 2,4,6-trichlorophenyl chlorosulfate (TCPC). acs.orgmit.edu This approach does not require a transition-metal catalyst and generates sulfonyl chloride intermediates that can be trapped in situ with amines to form a diverse array of sulfonamides. acs.orgmit.edu

Magnesium metal has been used to reduce sulfonyl chlorides to sulfinate salts, which can then be alkylated in a one-pot, two-step procedure to form sulfones. rsc.org This highlights the utility of metals in transforming the sulfonyl chloride group itself.

Reactions Involving Organozinc Reagents and Chlorosulfates

A powerful and modern method for the synthesis of aryl and heteroaryl sulfonyl chlorides and their derivatives involves the reaction of organozinc reagents with specialized chlorosulfates. acs.org This approach circumvents the need for transition-metal catalysts, which are often required in similar cross-coupling reactions. acs.org Organozinc reagents, known for their functional group tolerance, react directly with aryl chlorosulfates to generate sulfonyl chloride intermediates. acs.orgresearchgate.net

A notable example of this methodology is the use of 2,4,6-trichlorophenyl chlorosulfate (TCPC). Research has demonstrated that various aryl- and heteroarylzinc reagents react with TCPC to form sulfonyl chloride intermediates. These intermediates are often trapped in situ with a primary or secondary amine to yield the corresponding sulfonamides in a one-pot procedure. acs.orgorganic-chemistry.org This technique is particularly valuable for the synthesis of electron-deficient heteroaryl sulfonamides, as the precursor sulfonyl chlorides are often unstable and difficult to isolate. acs.org

The reaction of more electron-rich organozinc reagents, such as 2-pyridylzinc, with TCPC can lead to the formation of stable 2,4,6-trichlorophenyl (TCP) sulfonate esters. These esters serve as bench-stable alternatives to the volatile sulfonyl chlorides and can subsequently be reacted with amines to form the desired sulfonamide products. acs.orgsoton.ac.uk This two-step process offers a practical route to sulfonamides when the direct one-pot method is less efficient.

Table 1: Synthesis of Sulfonamides via Organozinc Reagents and TCPC This table illustrates the scope of the reaction between various organozinc reagents and amines with 2,4,6-trichlorophenyl chlorosulfate (TCPC) to produce the corresponding sulfonamides.

| Organozinc Reagent | Amine | Resulting Sulfonamide | Yield (%) |

| Phenylzinc chloride | Morpholine | N-(phenylsulfonyl)morpholine | 85 |

| 4-Methoxyphenylzinc chloride | Benzylamine | N-benzyl-4-methoxybenzenesulfonamide | 81 |

| Thiophen-3-ylzinc chloride | Piperidine | 1-(thiophen-3-ylsulfonyl)piperidine | 75 |

| 2-Pyridylzinc bromide* | Aniline | N-phenylpyridine-2-sulfonamide | 72 |

| 4-(Trifluoromethyl)phenylzinc bromide | Diethylamine | N,N-diethyl-4-(trifluoromethyl)benzenesulfonamide | 91 |

*Reaction proceeds via a stable TCP sulfonate ester intermediate.

Green Chemistry Approaches and Sustainable Synthesis

Traditional methods for preparing sulfonyl chlorides often rely on harsh and hazardous reagents like chlorine gas, thionyl chloride, or chlorosulfonic acid. researchgate.netnih.gov These processes can generate significant toxic waste, making them environmentally undesirable. In response, significant research has focused on developing greener, more sustainable synthetic routes.

A leading green strategy for the synthesis of alkanesulfonyl chlorides involves the oxidative chlorination of S-alkylisothiourea salts. ucl.ac.uk These salts are readily and inexpensively prepared from the reaction of alkyl halides (or mesylates) with thiourea. ucl.ac.ukrapp-polymere.com The S-alkylisothiourea salts are odorless, stable solids that can be converted to the corresponding sulfonyl chlorides under mild conditions using environmentally benign oxidizing and chlorinating agents.

One of the most effective protocols uses N-chlorosuccinimide (NCS) as the chlorinating agent in an acidic aqueous medium. ucl.ac.uksoton.ac.uk This method is operationally simple, scalable, and avoids the use of toxic chlorine gas. ucl.ac.uk A key advantage is the potential for sustainability; the succinimide byproduct is water-soluble and can be recovered and recycled back into the starting reagent, NCS, using sodium hypochlorite (bleach). ucl.ac.ukrapp-polymere.com Other green oxidants, such as household bleach or sodium chlorite (B76162) (NaClO₂), have also been successfully employed for this transformation, offering a clean, economical, and worker-friendly process. sigmaaldrich.com

Another environmentally benign approach involves the metal-free aerobic oxidation of thiols. researchgate.net This method utilizes ammonium (B1175870) nitrate (B79036) as a catalyst to generate reactive nitrogen oxides (NO/NO₂) in situ, with oxygen from the air serving as the terminal oxidant. The reaction proceeds in the presence of aqueous hydrochloric acid to yield sulfonyl chlorides. This protocol significantly reduces solvent usage and waste compared to traditional methods. researchgate.net

Table 2: Green Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts and NCS This table shows the yields of various sulfonyl chlorides prepared from the corresponding alkyl halides via an S-alkylisothiourea salt intermediate, using N-chlorosuccinimide (NCS) as the chlorinating agent.

| Starting Alkyl Halide | Resulting Sulfonyl Chloride | Yield (%) |

| Benzyl chloride | Phenylmethanesulfonyl chloride | 98 |

| 4-Methylbenzyl chloride | (4-Methylphenyl)methanesulfonyl chloride | 98 |

| 4-Bromobenzyl bromide | (4-Bromophenyl)methanesulfonyl chloride | 95 |

| 1-(Bromomethyl)naphthalene | Naphthalen-1-ylmethanesulfonyl chloride | 96 |

| 1-Bromohexane | Hexane-1-sulfonyl chloride | 85 |

| 1-Bromododecane | Dodecane-1-sulfonyl chloride | 89 |

Solid-Phase Synthesis Techniques for Sulfonyl Chloride Moieties

Solid-phase organic synthesis (SPOS) offers significant advantages for reaction automation, purification, and the creation of chemical libraries. In the context of sulfonyl chlorides, solid-phase techniques primarily utilize polymer-bound sulfonyl chloride resins. ucl.ac.ukdiva-portal.org The most common of these is polystyrene sulfonyl chloride, a resin where chlorosulfonyl groups are attached to a polystyrene backbone. sigmaaldrich.com

These resins serve as immobilized equivalents of reagents like tosyl chloride or benzenesulfonyl chloride and can be used in several ways. sigmaaldrich.com Firstly, they act as powerful scavengers to remove excess nucleophiles, such as amines and hydrazines, from a reaction mixture. The unreacted nucleophile binds to the resin, which is then simply removed by filtration, greatly simplifying product purification. sigmaaldrich.com

Secondly, sulfonyl chloride resins are central to "catch-and-release" purification strategies. sigmaaldrich.com In this approach, a target molecule with a suitable functional group (e.g., an alcohol) is intentionally "caught" by the resin, forming a covalent polymer-bound sulfonate ester. All other impurities and excess reagents are then washed away. In the final step, the purified target molecule is "released" from the resin by cleavage with a suitable nucleophile (e.g., an amine or thiol), providing the desired product in high purity. sigmaaldrich.com

Finally, these resins are valuable precursors for creating other polymer-supported reagents. nih.govdiva-portal.org By reacting the sulfonyl chloride moiety with different nucleophiles, a diverse range of functionalized resins can be prepared, such as polymer-bound sulfonyl azides (for diazo-transfer reactions) or sulfonyl hydrazides. nih.govsigmaaldrich.com This versatility makes sulfonyl chloride resins a cornerstone of modern solid-phase synthesis for creating sulfonated compounds and their derivatives. nih.gov

Reactivity and Mechanistic Investigations of 3 Methoxypropane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in 3-methoxypropane-1-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. This reactivity is central to its utility in organic synthesis, primarily involving the displacement of the chloride ion. These reactions typically proceed via a bimolecular nucleophilic substitution mechanism at the sulfur atom (SN2-S). nih.govmdpi.comnih.gov The reaction rate can be influenced by the nature of the nucleophile, solvent, and the presence of substituents on the sulfonyl group. nih.govnih.gov Electron-withdrawing groups generally increase the rate of reaction, while electron-donating and sterically hindering groups can decrease it. nih.govnih.gov

Formation of Sulfonamides with Primary and Secondary Amines

The reaction of sulfonyl chlorides with primary and secondary amines is a cornerstone of sulfonamide synthesis. cbijournal.com This reaction, often referred to as the Hinsberg reaction when using benzenesulfonyl chloride, serves as a classical method for the detection and separation of primary, secondary, and tertiary amines. wikipedia.org With this compound, primary and secondary amines act as nucleophiles, attacking the electrophilic sulfur atom and displacing the chloride. wikipedia.orgrsc.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous alkali (e.g., NaOH or KOH), to neutralize the hydrochloric acid byproduct. cbijournal.comwikipedia.org

The general mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of a sulfonamide. wikipedia.org Primary amines form N-substituted sulfonamides which still possess an acidic proton on the nitrogen. In the presence of a base, this proton can be removed to form a water-soluble sulfonamide salt. wikipedia.org Secondary amines react to form N,N-disubstituted sulfonamides, which lack an acidic proton and are typically insoluble in the alkaline solution. wikipedia.orglibretexts.org

Modern variations of this reaction utilize microwave-assisted, solvent-free conditions to produce sulfonamides in excellent yields with short reaction times. rsc.org Other methods employ N-silylamines, which react efficiently with sulfonyl chlorides to yield sulfonamides and a volatile silyl (B83357) chloride byproduct. nih.gov

| Amine | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-Alkyl-3-methoxypropane-1-sulfonamide | Aqueous NaOH or KOH | wikipedia.org |

| Secondary Amine (R₂NH) | N,N-Dialkyl-3-methoxypropane-1-sulfonamide | Aqueous NaOH or KOH | wikipedia.org |

| Various Amines | Corresponding Sulfonamides | Microwave irradiation, solvent-free | rsc.org |

| N-Silylamines | Corresponding Sulfonamides | Acetonitrile, reflux | nih.gov |

Synthesis of Sulfonate Esters and their Derivatives

This compound readily reacts with alcohols in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to form sulfonate esters. eurjchem.comvaia.comyoutube.com In this reaction, the alcohol's oxygen atom serves as the nucleophile. youtube.com The base is required to neutralize the HCl generated during the reaction. eurjchem.com

This transformation is significant because it converts the poor leaving group of an alcohol (-OH) into a very good leaving group (a sulfonate). youtube.comlibretexts.orglibretexts.org The high stability of the sulfonate anion, due to resonance delocalization of the negative charge, makes it an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. vaia.comlibretexts.org The formation of the sulfonate ester proceeds with retention of the stereochemical configuration at the alcohol's carbon atom because the C-O bond is not broken in the reaction. youtube.comlibretexts.org

| Reactants | Product | General Conditions | Reference |

|---|---|---|---|

| This compound + Alcohol (R-OH) | Alkyl 3-methoxypropane-1-sulfonate | Presence of a base (e.g., pyridine, triethylamine) | eurjchem.comvaia.comyoutube.com |

Generation of Sulfones and Sulfinic Acids

The synthesis of sulfones from alkyl sulfonyl chlorides like this compound can be achieved through various methods. One common approach is the Friedel-Crafts reaction with aromatic compounds, although this method is reported to give low yields with alkyl sulfonyl chlorides compared to their aryl counterparts or the corresponding sulfonyl fluorides. google.com A more contemporary and efficient method involves the radical hydrosulfonylation of alkenes. nih.govresearchgate.netresearchgate.net Under photoredox catalysis, sulfonyl chlorides can generate sulfonyl radicals which then add across the double bond of an alkene, followed by a hydrogen atom transfer to yield the final sulfone product. nih.govresearchgate.netresearchgate.net

The direct conversion of sulfonyl chlorides to sulfinic acids is less straightforward and typically requires a reduction step. organic-chemistry.org An indirect, one-pot method for synthesizing sulfinic acids from methyl sulfones has been developed, which involves alkylation followed by in-situ elimination. organic-chemistry.org While not a direct conversion from the sulfonyl chloride, it highlights a synthetic route to this class of compounds. organic-chemistry.org Another approach involves the reductive deamination of primary sulfonamides to sulfinates, which can then be hydrolyzed to sulfinic acids. organic-chemistry.org

Preparation of Sulfinamides

Sulfinamides can be synthesized from sulfonyl chlorides via a procedure that involves an in-situ reduction of the sulfonyl chloride. nih.govnih.gov This method provides a direct route from the more common sulfonyl chlorides to the less common sulfinamides. nih.govnih.gov The reaction is generally broad in scope and can be performed with relative ease. nih.govnih.gov For example, the reaction of a sulfonyl chloride with an amine in the presence of a reducing agent like triphenylphosphine (B44618) can yield the corresponding sulfinamide. nih.gov

Electrophilic and Radical Reactivity

Beyond nucleophilic substitution at the sulfur center, sulfonyl chlorides like this compound can participate in reactions involving electrophilic and radical pathways, particularly with unsaturated systems. magtech.com.cn

Reactions with Unsaturated Hydrocarbons (Alkenes, Alkynes, Aromatics)

The reactions of sulfonyl chlorides with unsaturated hydrocarbons such as alkenes and alkynes often proceed through radical mechanisms. magtech.com.cn These reactions have gained significant interest in recent years for the formation of C(sp³)-sulfonylated compounds. nih.gov

Visible light photoredox catalysis has emerged as a powerful tool for initiating these transformations. nih.govresearchgate.netresearchgate.net In these reactions, a single-electron transfer to the sulfonyl chloride leads to the formation of a sulfonyl radical and a chloride anion. nih.gov This sulfonyl radical can then add to an alkene or alkyne. nih.govnih.gov

With Alkenes : The addition of the sulfonyl radical to an alkene generates a carbon-centered radical intermediate. nih.gov This intermediate can then be trapped by a hydrogen atom donor in a hydrosulfonylation reaction to form a sulfone. nih.govresearchgate.netresearchgate.net Alternatively, in an atom-transfer radical addition (ATRA) process, the intermediate can be trapped by a halogen atom, leading to vicinal difunctionalized products like chloro-sulfones. researchgate.net

With Alkynes : Similarly, sulfonyl radicals can add to alkynes, producing vinyl radicals. nih.gov These intermediates can then be trapped to yield functionalized alkenyl sulfonates or sulfones. nih.gov

With Aromatics : The reaction of alkyl sulfonyl chlorides with aromatic compounds can proceed via a Friedel-Crafts sulfonylation reaction to form aryl alkyl sulfones. google.com This reaction is catalyzed by a Lewis acid, such as aluminum chloride. google.com However, this method often results in low yields for alkyl sulfonyl chlorides. google.com

| Unsaturated Hydrocarbon | Reaction Type | Typical Product | Reference |

|---|---|---|---|

| Alkenes | Radical Hydrosulfonylation | Alkyl Sulfones | nih.govresearchgate.netresearchgate.net |

| Alkynes | Radical Addition | Alkenyl Sulfonates/Sulfones | nih.gov |

| Aromatics | Friedel-Crafts Sulfonylation | Aryl Alkyl Sulfones | google.com |

Transformations Involving Imines, Aldehydes, and Ketones

While specific studies on the reactions of this compound with imines, aldehydes, and ketones are not extensively documented in publicly available literature, the reactivity of alkanesulfonyl chlorides, in general, provides a framework for predicting its behavior. Alkanesulfonyl chlorides are known to react with a variety of unsaturated compounds, including those containing carbon-nitrogen and carbon-oxygen double bonds.

The reaction of alkanesulfonyl chlorides with imines can lead to the formation of β-sultams, particularly with N-alkylimines. researchgate.net This reaction is thought to proceed via a stepwise mechanism involving the initial formation of a zwitterionic intermediate, followed by cyclization. The basicity of the imine plays a crucial role, as it is often required to act as a base for dehydrochlorination. researchgate.net N-arylimines are generally less reactive towards alkanesulfonyl chlorides due to their reduced basicity. researchgate.net

With respect to aldehydes and ketones, the direct reaction with alkanesulfonyl chlorides is less common under neutral conditions. However, in the presence of a base, alkanesulfonyl chlorides can generate highly reactive sulfene (B1252967) intermediates (RCH=SO₂) through the elimination of HCl. wikipedia.org These sulfenes can then undergo [2+2] cycloaddition reactions with aldehydes and ketones to form four-membered cyclic sulfonates (sultones). The efficiency and regioselectivity of such reactions would be dependent on the nature of the carbonyl compound and the specific reaction conditions employed.

Furthermore, N-sulfonyl imines can be efficiently prepared through the condensation of sulfonamides with aldehydes or ketones. researchgate.net This suggests an indirect pathway where this compound could first be converted to the corresponding sulfonamide, which would then react with an aldehyde or ketone to yield the N-sulfonyl imine.

Exploration of Radical Pathways and Sulfonyl Radical Generation

The generation of sulfonyl radicals from sulfonyl chlorides is a well-established process that opens up a variety of synthetic transformations. magtech.com.cn While specific studies detailing the generation of the 3-methoxypropane-1-sulfonyl radical are not prominent in the literature, general methodologies for producing sulfonyl radicals from their corresponding chlorides are applicable.

One of the most common methods for generating sulfonyl radicals is through the use of photoredox catalysis. nih.govrsc.orgresearchgate.netrsc.orgnih.gov In a typical system, a photocatalyst, upon excitation by visible light, can induce the single-electron reduction of a sulfonyl chloride. This process leads to the cleavage of the sulfur-chlorine bond and the formation of a sulfonyl radical and a chloride anion. The versatility of this method allows for the generation of sulfonyl radicals under mild conditions, making it compatible with a wide range of functional groups.

Another approach to sulfonyl radical generation involves thermal decomposition, although this often requires higher temperatures. researchgate.netjournal-vniispk.rursc.org In the presence of a radical initiator, the S-Cl bond can undergo homolytic cleavage to produce the desired sulfonyl radical. The efficiency of this process can be influenced by the structure of the sulfonyl chloride and the stability of the resulting radical.

Once generated, the 3-methoxypropane-1-sulfonyl radical would be expected to participate in a variety of radical reactions. These include addition to alkenes and alkynes, which is a powerful method for the formation of carbon-sulfur bonds and the synthesis of sulfones. magtech.com.cn The regioselectivity of this addition is typically governed by the stability of the resulting carbon-centered radical intermediate.

Solvolytic Behavior and Kinetic Studies

Examination of Bimolecular Nucleophilic Substitution (SN2) Mechanisms

The solvolysis of primary alkanesulfonyl chlorides, such as this compound is expected to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.govresearchgate.netmasterorganicchemistry.com In this mechanism, the nucleophilic solvent molecule attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step. The transition state for this process involves a pentacoordinate sulfur center.

The SN2 nature of this reaction is supported by several lines of evidence from studies of analogous compounds. For instance, the rates of solvolysis are sensitive to the nucleophilicity of the solvent, which is a hallmark of the SN2 pathway. nih.govresearchgate.net Furthermore, the alternative SN1 mechanism, which would involve the formation of a highly unstable sulfonyl cation, is generally considered energetically unfavorable for primary alkanesulfonyl chlorides. nih.gov

Analysis of Concerted vs. Stepwise Reaction Pathways

For the solvolysis of primary alkanesulfonyl chlorides, a concerted SN2 mechanism is the most widely accepted pathway. nih.govnih.govresearchgate.net This means that the bond formation between the solvent nucleophile and the sulfur atom occurs simultaneously with the bond breaking of the sulfur-chlorine bond.

A stepwise mechanism, involving the formation of a distinct intermediate, is considered less likely. An SN1-type stepwise pathway is disfavored due to the high energy of the sulfonyl cation. While an addition-elimination mechanism, proceeding through a hypervalent sulfurane intermediate, is a theoretical possibility, kinetic studies on related systems generally point towards a concerted process where the transition state represents the highest energy point along the reaction coordinate.

Influence of Solvent Polarity and Nucleophilicity on Reaction Kinetics

The kinetics of the solvolysis of this compound are expected to be significantly influenced by the properties of the solvent, particularly its polarity and nucleophilicity.

Solvent Nucleophilicity: As the reaction proceeds via an SN2 mechanism, the rate of solvolysis will be directly dependent on the nucleophilicity of the solvent. nih.govresearchgate.netpressbooks.pub More nucleophilic solvents will attack the electrophilic sulfur center more readily, leading to a faster reaction rate. For example, the rate of solvolysis would be expected to be faster in more nucleophilic solvents like water and alcohols compared to less nucleophilic solvents like acetic acid.

Solvent Polarity: The polarity of the solvent also plays a crucial role in stabilizing the transition state of the SN2 reaction. vedantu.comlibretexts.org The transition state has a greater charge separation than the reactants, with a partial negative charge developing on the leaving chloride ion and a partial positive charge on the sulfur atom and the incoming nucleophile. Polar solvents are better able to solvate and stabilize this charge-separated transition state, thereby lowering the activation energy and increasing the reaction rate. Therefore, an increase in solvent polarity is expected to accelerate the solvolysis of this compound.

The interplay of solvent nucleophilicity and polarity is often analyzed using the Grunwald-Winstein equation, which provides a quantitative measure of the solvent's effect on solvolysis rates. researchgate.netnih.govkoreascience.kr

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The selectivity of chemical reactions is a cornerstone of modern organic synthesis, and understanding the factors that govern chemo-, regio-, and stereoselectivity is crucial for the efficient preparation of target molecules. While specific studies detailing the selectivity of this compound in various transformations are scarce, general principles of reactivity for alkanesulfonyl chlorides can be applied to predict its behavior.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In reactions involving this compound, the sulfonyl chloride moiety is the primary site of reactivity. When reacting with a molecule containing multiple nucleophilic sites, such as an amino alcohol, the more nucleophilic amine group would be expected to react preferentially with the sulfonyl chloride over the less nucleophilic hydroxyl group. This selectivity is driven by the greater intrinsic nucleophilicity of nitrogen compared to oxygen.

Regioselectivity: Regioselectivity concerns the preference for bond formation at one position over another. In the context of radical additions of the 3-methoxypropane-1-sulfonyl radical to unsymmetrical alkenes, the regiochemical outcome is determined by the stability of the resulting carbon-centered radical intermediate. The sulfonyl radical will preferentially add to the less substituted carbon of the double bond to generate the more stable, more substituted radical intermediate (anti-Markovnikov addition).

Stereoselectivity: Stereoselectivity relates to the preferential formation of one stereoisomer over another. For reactions occurring at a chiral center, such as the SN2 displacement of the chloride from a chiral secondary sulfonyl chloride, inversion of stereochemistry would be expected. In the case of this compound, which is achiral, reactions at the sulfur center will not directly involve the creation of a new stereocenter at that position. However, in reactions with chiral substrates, the stereochemistry of the substrate can influence the stereochemical outcome of the product through diastereoselective processes. For instance, the addition of the 3-methoxypropane-1-sulfonyl radical to a chiral alkene could proceed with facial selectivity, leading to the preferential formation of one diastereomer. The degree of stereocontrol would depend on the steric and electronic properties of the reactants and the reaction conditions. nih.govnih.govmdpi.comslideshare.netrsc.orggavinpublishers.com

Computational and Theoretical Studies on 3 Methoxypropane 1 Sulfonyl Chloride

Quantum Chemical Investigations

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. DFT calculations are instrumental in determining the optimized ground-state geometry, including bond lengths and angles, as well as understanding the electronic properties governed by frontier molecular orbitals (HOMO and LUMO).

For a model compound like methanesulfonyl chloride, DFT calculations reveal a tetrahedral geometry around the central sulfur atom. The electronic structure of the sulfonyl group in such compounds is known to be highly polarized. Natural Bond Orbital (NBO) analysis indicates significant contributions from hyperconjugation, where substituents around the sulfur atom act as both electron donors and acceptors. researchgate.net This polarization is crucial for the electrophilicity of the sulfur atom, a key factor in its reactivity.

Table 1: Representative Geometric Parameters for Alkanesulfonyl Chlorides (based on Methanesulfonyl Chloride) Note: This data is for the model compound methanesulfonyl chloride and is used to approximate the geometry of 3-Methoxypropane-1-sulfonyl chloride.

| Parameter | Value (Å or °) |

| S-C Bond Length | 1.763 |

| S-Cl Bond Length | 2.046 |

| S=O Bond Length | 1.424 |

| O=S=O Bond Angle | ~120° |

| Cl-S-C Bond Angle | ~100° |

| O=S-Cl Bond Angle | ~108° |

Data derived from the general literature on sulfonyl halides. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the molecule; a larger gap implies higher stability and lower reactivity. For sulfonyl chlorides, the LUMO is typically centered on the σ* antibonding orbital of the S-Cl bond, making this site susceptible to nucleophilic attack.

Ab Initio Studies on Reaction Intermediates and Transition States

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory by solving the Hartree-Fock equations without empirical parameterization. These methods are particularly valuable for studying reaction intermediates and transition states, which are often transient and difficult to characterize experimentally.

Studies on the nucleophilic substitution reactions of alkanesulfonyl chlorides have explored the competition between a concerted Sₙ2 mechanism and a stepwise addition-elimination pathway that involves a pentacoordinate sulfur intermediate. acs.org For reactions involving chloride as the leaving group, such as hydrolysis, computational studies on methanesulfonyl chloride strongly support a concerted Sₙ2 mechanism. acs.orgnih.gov The transition state features a trigonal-bipyramidal geometry around the sulfur atom, with the incoming nucleophile and the leaving chloride group occupying the apical positions. nih.gov

Mechanistic Elucidation through Computational Modeling

Computational modeling allows for the detailed mapping of reaction pathways, providing a step-by-step description of the chemical transformation. This includes the identification of transition states and the calculation of energy barriers, which are crucial for understanding reaction kinetics and mechanisms.

Mapping Reaction Pathways and Transition State Analysis

The solvolysis (e.g., hydrolysis) of alkanesulfonyl chlorides is a fundamental reaction that has been a subject of mechanistic investigation. Computational studies on the hydrolysis of methanesulfonyl chloride show that the reaction proceeds via a single transition state, consistent with an Sₙ2 mechanism. acs.orgsemanticscholar.org In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion in a single, concerted step. acs.org

Further modeling has shown that additional solvent molecules can play a catalytic role. For instance, a second water molecule can act as a general base, accepting a proton from the attacking water molecule, which significantly lowers the energy of the transition state. acs.org This bifunctional catalytic role, where one solvent molecule acts as a nucleophile and another facilitates proton transfer, is a common motif in solvolysis reactions. acs.org

Calculation of Activation Energies and Reaction Energetics

A key output of computational mechanistic studies is the calculation of activation energies (ΔE‡), which correspond to the energy barrier that must be overcome for a reaction to occur. These values are directly related to the reaction rate. Theoretical calculations for the hydrolysis of methanesulfonyl chloride have provided valuable data on these energy barriers.

The gas-phase hydrolysis of methanesulfonyl chloride, without the assistance of other solvent molecules, has a significant activation barrier. However, the inclusion of one or two additional "catalytic" water molecules in the calculation dramatically reduces this barrier, highlighting the profound effect of the solvent environment on the reaction energetics. acs.org

Table 2: Calculated Activation Energies for the Hydrolysis of Methanesulfonyl Chloride Note: This data is for the model compound methanesulfonyl chloride and is used to illustrate the reaction energetics expected for this compound.

| Reaction Pathway | Calculation Level | Activation Energy (kcal/mol) |

| Uncatalyzed Hydrolysis | MP2/6-31G | 29.8 |

| One Water Molecule Catalysis | MP2/6-31G | 18.2 |

| Two Water Molecule Catalysis | MP2/6-31G* | 14.5 |

Data sourced from Yang et al., J. Phys. Org. Chem. (1995). acs.org

These calculations demonstrate that the reaction is much more feasible in a protic solvent where water molecules can facilitate the reaction through a cooperative mechanism. acs.org The significant reduction in the activation energy with catalytic water molecules is consistent with experimental observations that these reactions proceed readily in aqueous environments. cdnsciencepub.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could offer further insights by modeling the dynamic behavior of the molecule over time, including its conformational changes and interactions with a solvent. MD simulations could be used to study how water molecules organize around the polar sulfonyl and ether groups and the nonpolar alkyl chain, providing a dynamic picture of solvation. These simulations are computationally intensive and require accurate force fields to describe the intermolecular and intramolecular interactions. To date, specific MD simulation studies focused on this compound have not been reported in the peer-reviewed literature.

Analysis of Non-Covalent Interactions and Molecular Recognition in Derivatives

Derivatives of this compound, particularly the corresponding sulfonamides, are expected to engage in a variety of non-covalent interactions that are crucial for their crystal packing and molecular recognition processes. These interactions are primarily governed by the electronegative oxygen and chlorine atoms of the sulfonyl group, the methoxy (B1213986) group, and the hydrogen bond donating capabilities of the sulfonamide N-H group.

Computational studies on related aliphatic sulfonamides reveal that the substitution on the aliphatic carbon can significantly modulate the binding affinity of the inhibitor to specific enzyme isoforms. This modulation arises from a delicate balance of electrostatic and steric effects. For instance, the introduction of bulky or electronegative substituents can alter the conformation of the molecule, influencing its interactions within a protein's active site. nih.gov

Hydrogen Bonding: Hydrogen bonds are anticipated to be a dominant force in the molecular recognition of 3-methoxypropane-1-sulfonamide (B3306421) derivatives. Theoretical studies on alkylimino-substituted sulfonamides have shown the propensity for the formation of intramolecular hydrogen bonds between the aliphatic amine and the deprotonated sulfonamide group. nih.gov This "clasping" effect can influence the molecule's conformation and its ability to interact with biological targets. nih.gov

In the solid state, intermolecular hydrogen bonds of the N-H···O=S type are a recurring motif in sulfonamide crystal structures. The oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors. Additionally, the methoxy group in derivatives of this compound can also participate in weaker C-H···O interactions.

The following interactive table summarizes the types of non-covalent interactions observed in related sulfonyl compounds and their typical characteristics, which can be inferred for derivatives of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Energy (kcal/mol) | Significance in Molecular Recognition |

| Hydrogen Bond | N-H (Sulfonamide) | O=S (Sulfonyl) | 1.8 - 2.2 | 3 - 8 | Strong, directional interaction crucial for ligand binding and crystal packing. |

| Hydrogen Bond | C-H (Aliphatic) | O (Methoxy/Sulfonyl) | 2.2 - 2.8 | 0.5 - 2 | Weaker, but numerous interactions contribute to overall stability. |

| Halogen Bond | C-Cl | O=S (Sulfonyl) | 3.0 - 3.5 | 1 - 3 | Directional interaction involving the electrophilic region of the chlorine atom. |

| van der Waals | H | H | > 2.4 | < 1 | Non-directional, contribute to close packing in the crystal lattice. |

Molecular Recognition: The ability of 3-methoxypropane-1-sulfonamide derivatives to act as, for example, enzyme inhibitors is intrinsically linked to the principles of molecular recognition. The sulfonyl group, with its tetrahedral geometry and hydrogen bonding capabilities, is a key pharmacophore. Computational docking studies on aliphatic sulfonamides have demonstrated that subtle changes in the aliphatic chain, such as the introduction of fluorine atoms, can lead to significantly different binding modes within an enzyme's active site. nih.gov These differences are attributed to altered electrostatic and steric interactions with amino acid residues. nih.gov

The Cambridge Structural Database (CSD) serves as a valuable resource for understanding the preferred geometries of non-covalent interactions in small molecule crystals, which can be extrapolated to protein-ligand complexes. nih.gov Analysis of the CSD for compounds containing sulfonyl groups would likely reveal a high propensity for the formation of the aforementioned hydrogen bonding and halogen bonding patterns, providing insights into the molecular recognition preferences of this compound derivatives.

Design and Synthesis of Complex Molecular Architectures

This compound serves as a versatile reagent in the construction of intricate molecular frameworks, offering a strategic tool for introducing the sulfonyl moiety into complex structures. This functional group can significantly influence the biological activity and physicochemical properties of a molecule.

Introduction of Sulfonyl-Containing Moieties into Natural Product Scaffolds

The incorporation of sulfonyl groups into natural product scaffolds is a key strategy in medicinal chemistry to enhance or modify their therapeutic properties. While specific examples detailing the use of this compound in this context are not extensively documented in publicly available research, the general reactivity of sulfonyl chlorides allows for the modification of hydroxyl and amino groups present in many natural products. For instance, simpler alkyl sulfonyl chlorides, such as methanesulfonyl chloride (MsCl), are widely used to convert alcohols into methanesulfonates (mesylates), which are excellent leaving groups for subsequent nucleophilic substitution reactions. wikipedia.orgsipcam-oxon.com This transformation is crucial for building complexity and introducing new functionalities into the natural product core. The methoxy group in this compound could potentially offer advantages in terms of solubility or by introducing a point for further chemical modification.

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in pharmaceuticals and materials science. Sulfonyl chlorides play a significant role in the synthesis of various sulfur-containing heterocycles. While direct examples involving this compound are scarce, analogous reagents like methanesulfonyl chloride are known to generate highly reactive sulfene (B1252967) intermediates upon treatment with a base. wikipedia.org These sulfenes can then undergo cycloaddition reactions to form a variety of heterocyclic structures. wikipedia.org For example, the reaction of sulfene with α-hydroxyketones can yield five-membered sultones. wikipedia.org This reactivity highlights the potential of this compound to serve as a precursor for the synthesis of novel heterocyclic systems.

Functionalization of Polymeric Materials and Surfaces

The modification of polymer surfaces is crucial for tailoring their properties for specific applications, such as biocompatibility, adhesion, and conductivity. Sulfonyl chlorides can be employed to introduce sulfonyl groups onto polymer backbones or surfaces, thereby altering their chemical and physical characteristics. This can be achieved through various "grafting-from" or "grafting-to" techniques. researchgate.net In the "grafting-from" approach, initiator sites are immobilized on the surface, from which polymer chains are grown. researchgate.net Conversely, the "grafting-to" method involves attaching pre-formed polymer chains to the surface. researchgate.net

While specific data on the use of this compound for polymer functionalization is limited, the general principles of sulfonyl chloride chemistry are applicable. For example, polymers with hydroxyl or amine functionalities can be reacted with sulfonyl chlorides to covalently attach sulfonyl-containing side chains. This modification can significantly impact the surface energy and wettability of the polymer.

Interactive Data Table: Hypothetical Surface Contact Angle Changes Upon Polymer Functionalization

| Polymer Substrate | Functional Group | Modifying Reagent | Expected Change in Water Contact Angle |

| Poly(vinyl alcohol) | -OH | This compound | Decrease |

| Poly(ethylene imine) | -NH2 | This compound | Decrease |

| Polystyrene | - | Plasma treatment followed by reaction with this compound | Significant Decrease |

Precursor in the Development of Supported Reagents and Catalysts

Immobilizing reagents and catalysts on solid supports offers significant advantages, including ease of separation, recyclability, and suitability for flow chemistry. Sulfonyl chloride-functionalized resins are valuable precursors for a range of supported reagents. For instance, a polymer-supported sulfonyl chloride can be used to synthesize esters from carboxylic acids and alcohols, where the byproducts are easily removed by filtration.

Enabling Reagent in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single pot, thereby increasing efficiency and reducing waste. rsc.orgscienceopen.com Sulfonyl chlorides can participate in such reactions, often by activating a substrate or by being incorporated into the final product.

Although specific examples featuring this compound in MCRs or cascade reactions are not prominent in the literature, the reactivity of the sulfonyl chloride group suggests its potential in this area. For instance, a reaction could be designed where this compound reacts with a bifunctional molecule to initiate a cascade cyclization, leading to a complex heterocyclic scaffold. The methoxy group could also play a role in directing the reaction pathway or could be a site for subsequent transformations.

Analytical Methodologies for Structural Elucidation and Reaction Monitoring of 3 Methoxypropane 1 Sulfonyl Chloride and Its Derivatives

Spectroscopic Techniques for Structural Characterization

Spectroscopy is a cornerstone for the structural elucidation of 3-methoxypropane-1-sulfonyl chloride, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the methoxy (B1213986) group protons and the three methylene (B1212753) groups of the propane (B168953) chain. The methylene group adjacent to the highly electron-withdrawing sulfonyl chloride group is expected to be the most deshielded, appearing at the highest chemical shift. acdlabs.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, four distinct signals are anticipated, corresponding to the methoxy carbon and the three carbons of the propyl chain. Similar to the proton spectrum, the carbon atom bonded to the sulfonyl chloride group will exhibit the largest downfield chemical shift.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established spectroscopic principles and data from analogous structures like 1-methoxypropane (B1661984) and butane-1-sulfonyl chloride. acdlabs.comdocbrown.infodocbrown.info

| Predicted NMR Data for this compound (COCCCS(=O)(=O)Cl) | |||

|---|---|---|---|

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-O- | C4, H | ~3.3 | ~59 |

| -O-CH₂- | C3, H | ~3.5 | ~70 |

| -CH₂- | C2, H | ~2.2 | ~28 |

| -CH₂-SO₂Cl | C1, H | ~3.7 | ~55 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the sulfonyl chloride and ether linkages. acdlabs.com

The most prominent absorptions are due to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, which typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com Additionally, a strong C-O stretching band from the methoxy ether group is expected around 1060-1150 cm⁻¹. docbrown.info The presence of alkane C-H stretching bands will also be observed between 2800-3000 cm⁻¹. acdlabs.com

| Expected Characteristic IR Absorption Bands for this compound | |

|---|---|

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Alkane) | 2800 - 3000 |

| S=O Asymmetric Stretch (Sulfonyl Chloride) | 1370 - 1410 |

| S=O Symmetric Stretch (Sulfonyl Chloride) | 1166 - 1204 |

| C-O Stretch (Ether) | 1060 - 1150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₄H₉ClO₃S), the monoisotopic mass is 171.9961 Da. uni.lu

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 172. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 174 with about one-third the intensity of the molecular ion peak is a characteristic signature for a monochlorinated compound. acdlabs.com

Common fragmentation pathways for alkyl sulfonyl chlorides involve the loss of the chlorine atom or the entire sulfonyl chloride group. Key fragments for this compound could arise from the cleavage of C-S, S-Cl, and C-O bonds.

The following table outlines predicted mass-to-charge ratios (m/z) for the molecular ion and potential fragments of this compound. acdlabs.comuni.ludocbrown.info

| Predicted Mass Spectrometry Data for this compound | |

|---|---|

| Ion/Fragment | Predicted m/z |

| [M]⁺ ([C₄H₉³⁵ClO₃S]⁺) | 172 |

| [M+2]⁺ ([C₄H₉³⁷ClO₃S]⁺) | 174 |

| [M-Cl]⁺ ([C₄H₉O₃S]⁺) | 137 |

| [M-SO₂Cl]⁺ ([C₄H₉O]⁺) | 73 |

| [SO₂Cl]⁺ | 99/101 |

| [CH₂OCH₂CH₂CH₂]⁺ | 73 |

| [CH₃OCH₂]⁺ | 45 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

Gas Chromatography (GC)

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. However, sulfonyl chlorides can be prone to degradation at the high temperatures often used in GC injectors. patsnap.com To mitigate this, analysis can be performed using a robust column and optimized temperature programming. Alternatively, derivatization of the sulfonyl chloride into a more thermally stable derivative, such as a sulfonamide or sulfonate ester, can be performed prior to GC analysis. patsnap.com When coupled with a mass spectrometer (GC-MS), this technique provides powerful separation and identification capabilities. For instance, a GC-MS method in Selected Ion Monitoring (SIM) mode can be developed for highly sensitive and specific trace analysis of related compounds like methane (B114726) sulfonyl chloride. innovareacademics.in

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Analysis of Derivatized Analytes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. Since this compound lacks a strong chromophore, direct detection by UV-Vis spectroscopy can be challenging and may exhibit low sensitivity.

To overcome this, pre-column or post-column derivatization is often employed. The sulfonyl chloride can be reacted with a nucleophile containing a UV-active or fluorescent tag, which significantly enhances detection limits. google.com For example, reaction with an amine or phenol (B47542) that has a chromophore allows for sensitive detection using a standard HPLC-UV detector.

When coupled with tandem mass spectrometry (LC-MS/MS), the need for a chromophoric tag is eliminated. LC-MS/MS provides exceptional selectivity and sensitivity, allowing for the direct analysis of the compound and its derivatives in complex matrices. This method is particularly useful for monitoring reaction progress and quantifying low-level impurities. nih.gov

Future Research Directions and Emerging Opportunities in 3 Methoxypropane 1 Sulfonyl Chloride Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of innovative catalytic systems is paramount for advancing the utility of 3-Methoxypropane-1-sulfonyl chloride. Future research is anticipated to focus on catalysts that can offer heightened efficiency and selectivity in reactions involving the sulfonyl chloride moiety. A key area of exploration will be the design of catalysts for cross-coupling reactions, enabling the formation of carbon-sulfur bonds with a broad range of substrates. For instance, novel palladium or nickel-based catalysts could be developed to facilitate the coupling of this compound with organometallic reagents, providing a direct route to complex sulfones.

Furthermore, the exploration of organocatalysis presents a promising avenue. Chiral organocatalysts could be employed to achieve enantioselective sulfonylation reactions, a highly sought-after transformation in the synthesis of pharmaceuticals and other bioactive molecules. The development of such catalytic systems would not only enhance the synthetic utility of this compound but also align with the principles of green chemistry by reducing reliance on heavy metal catalysts. sciencedaily.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with flow synthesis and automated platforms represents a significant opportunity to enhance reaction efficiency, safety, and scalability. mdpi.comrsc.org Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for highly exothermic reactions often associated with sulfonyl chlorides. google.comresearchgate.net

Future research will likely involve the development of robust flow protocols for the synthesis and subsequent reactions of this compound. dntb.gov.ua This could include the design of microreactors that allow for precise mixing and rapid heat exchange, minimizing the formation of byproducts. mdpi.com Automated synthesis platforms, incorporating real-time monitoring and feedback control, could be utilized to optimize reaction conditions and facilitate high-throughput screening of reaction parameters. mit.eduresearchgate.net The successful implementation of these technologies will not only accelerate the discovery of new reactions and applications for this compound but also provide a safer and more efficient means of its production and utilization on an industrial scale.

Chemoenzymatic and Biocatalytic Transformations Involving Sulfonyl Chlorides

The intersection of enzymatic catalysis with traditional organic synthesis offers a powerful approach to achieving unparalleled selectivity. Future research into chemoenzymatic and biocatalytic transformations involving sulfonyl chlorides like this compound is a promising, albeit challenging, frontier. While enzymes that directly utilize sulfonyl chlorides are not common, the focus may be on enzymes that can act on the corresponding sulfonates or related derivatives.

One potential avenue is the use of sulfotransferases, which are enzymes that catalyze the transfer of a sulfonate group from a donor molecule to a substrate. youtube.comwikipedia.org Research could explore the possibility of engineering sulfotransferases or related enzymes to accept substrates derived from this compound, enabling highly specific sulfonation of complex biomolecules or natural products. Additionally, biocatalytic methods could be developed for the enantioselective hydrolysis of racemic sulfonates, providing a route to chiral building blocks. The inherent selectivity of enzymes could open up new possibilities for the application of the 3-methoxypropanesulfonyl moiety in fields such as medicinal chemistry and chemical biology.

Exploration of Photo- and Electrocatalytic Approaches in Sulfonyl Chloride Reactions

Photocatalysis and electrocatalysis have emerged as powerful tools for promoting novel chemical transformations under mild conditions. bohrium.comnih.gov The application of these techniques to the chemistry of this compound is a fertile area for future investigation. Visible-light photocatalysis, for instance, could be employed to generate sulfonyl radicals from this compound. nih.gov These highly reactive intermediates can then participate in a variety of addition and cyclization reactions that are not accessible through traditional thermal methods. researchgate.netuva.nl

Electrochemical methods offer an alternative approach to generate reactive sulfur species from this compound. nih.govacs.orgrsc.org Anodic oxidation could be used to generate sulfonyl radicals or other electrophilic sulfur species, while cathodic reduction could provide a route to sulfinates. researchgate.net These electrochemically generated intermediates can then be used in a range of synthetic transformations. The development of efficient photo- and electrocatalytic methods for the activation of this compound would provide access to new reaction pathways and expand its synthetic repertoire.

Advanced Applications in Material Science and Supramolecular Chemistry

The unique properties of the sulfonyl group make this compound an attractive building block for the development of advanced materials and supramolecular assemblies. In material science, polymers functionalized with the 3-methoxypropanesulfonyl group could exhibit interesting properties. For example, the incorporation of this moiety into polymer backbones could enhance their thermal stability, solubility, and adhesion characteristics. Polymer-bound sulfonyl chlorides are already utilized as reagents in solid-phase synthesis, and future research could explore the creation of novel functional polymers derived from this compound. sigmaaldrich.comscbt.comcrescentchemical.com

Q & A

Q. What are the standard laboratory synthesis methods for 3-Methoxypropane-1-sulfonyl chloride, and what reaction conditions ensure high purity?

- Methodological Answer : Synthesis typically involves chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is conducted under anhydrous conditions in inert solvents such as dichloromethane or chloroform, with rigorous temperature control (0–25°C) to prevent side reactions. Post-reaction, the product is purified via recrystallization or column chromatography to achieve >95% purity .

- Key Data :

| Reagent | Solvent | Temperature Range | Yield (%) |

|---|---|---|---|

| SOCl₂ | CH₂Cl₂ | 0–25°C | 70–85 |

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Characterization employs a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR (using deuterated solvents like CDCl₃) verify methoxy and sulfonyl group positions.

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S-O-C stretch) confirm functional groups.

- Elemental Analysis : Matches calculated values for C, H, S, and Cl to validate molecular formula (C₄H₉ClO₃S) .

Q. What are the common nucleophilic substitution reactions involving this compound?

- Methodological Answer : The compound reacts with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates, respectively. For example:

- With Primary Amines : React in dry THF at 0°C, followed by aqueous workup to yield sulfonamides.

- With Alcohols : Use a non-nucleophilic base (e.g., pyridine) to neutralize HCl byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound, and what factors contribute to variability?

- Methodological Answer : Yield optimization requires:

- Stoichiometric Precision : Excess thionyl chloride (1.5–2.0 eq) ensures complete conversion of sulfonic acid.

- Solvent Purity : Anhydrous solvents prevent hydrolysis of the sulfonyl chloride intermediate.

- Temperature Gradients : Gradual warming from 0°C to room temperature minimizes exothermic side reactions.

Contamination with moisture or acidic impurities is a primary source of yield variability .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) for derivatives of this compound?

- Methodological Answer :

Q. What role does this compound play in multi-step syntheses of bioactive molecules?

- Methodological Answer : The compound serves as a versatile electrophile in:

- Sulfonamide Drug Candidates : React with heterocyclic amines to create protease inhibitors.

- Linker Chemistry : Functionalize polymers or nanoparticles via sulfonate ester formation.

- Protecting Groups : Temporarily mask amines in peptide synthesis, with subsequent deprotection under mild acidic conditions .

Data Contradiction Analysis Example :

If conflicting melting points are reported for a sulfonamide derivative:

Verify Purity : Use HPLC to check for residual starting material.

Polymorphism Screening : Perform X-ray crystallography to identify crystalline forms.

Thermogravimetric Analysis (TGA) : Rule out solvent inclusion in the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.